1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
Description
1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is a bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a trifluoromethyl (-CF₃) group at position 1 and an amine group at position 4, protonated as a hydrochloride salt. The trifluoromethyl group is a key functional moiety known to enhance metabolic stability, lipophilicity, and target-binding affinity in medicinal chemistry applications .
Properties
CAS No. |
2624131-80-0 |
|---|---|
Molecular Formula |
C6H9ClF3NO |
Molecular Weight |
203.59 g/mol |
IUPAC Name |
1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H8F3NO.ClH/c7-6(8,9)5-1-4(10,2-5)3-11-5;/h1-3,10H2;1H |
InChI Key |
IBUWLIUWVOKJPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C(F)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Iodine-Promoted Cyclization
Source details the synthesis of 2-azabicyclo[2.1.1]hexane derivatives via iodine-mediated cyclization of methylenecyclobutane precursors. For example, treating methylenecyclobutane 5 with iodine generates a tricyclic carbamate intermediate, which undergoes hydrolytic cleavage to yield the bicyclic amino acid 1 . While this method achieves gram-scale synthesis (up to 0.7 kg), adaptation for oxabicyclo systems requires substituting nitrogen with oxygen at critical positions.
Photochemical [2+2] Cycloadditions
A photochemical approach, as described in, involves irradiating diene intermediates to form bicyclo[2.1.1]hexanes. For instance, crude diene 1a undergoes UV irradiation in the presence of benzophenone to yield the bicyclic ketone 8 (Table 1). This method avoids column chromatography, enhancing scalability.
Table 1. Comparative Analysis of Cyclization Methods
| Method | Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| I2-promoted cyclization | Methylenecyclobutane | I2, reflux, 16 h | 32–77 | |
| Photochemical [2+2] | Diene 1a | UV light, 400 W reactor | 70–85 |
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is introduced via nucleophilic trifluoromethylation or radical-mediated pathways .
Copper-Catalyzed Trifluoromethylation
As demonstrated in, copper(I) thiophene-2-carboxylate facilitates the coupling of oxetan-3-ol with aryl thianthrenium salts to install oxygen-containing substituents. Adapting this method, trifluoromethyl groups can be introduced by substituting oxetan-3-ol with a trifluoromethylating agent (e.g., TMSCF3) under similar catalytic conditions.
Michael Addition for Functionalization
The Michael addition of methyl propiolate (4 ) to alcohol 3 , as reported in, generates diene intermediates critical for subsequent cyclization. This step’s efficiency (71% yield) is pivotal for maintaining overall synthetic throughput.
Amine Synthesis and Protection-Deprotection Strategies
Reductive Amination
The primary amine in the target compound is synthesized via reductive amination of ketone intermediates. For example, bicyclo[2.1.1]hexan-2-one 8 () is treated with ammonium acetate and sodium cyanoborohydride to yield the secondary amine, which is subsequently protonated to form the hydrochloride salt.
Boc Protection and HCl Deprotection
Source outlines a robust protocol for N-Boc protection using di-tert-butyl dicarbonate (Boc2O) in aqueous NaOH, achieving 32% yield over four steps. Final deprotection with HCl gas in methanol yields the hydrochloride salt 17 in 77% isolated yield.
Table 2. Amine Protection/Deprotection Efficiency
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Boc Protection | Boc2O, NaOH | RT, 3 h | 32 | |
| HCl Deprotection | HCl (gas), MeOH | Reflux, 40 min | 77 |
Optimization and Scale-Up Considerations
Solvent and Temperature Optimization
The large-scale synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline (6 ) in highlights the importance of solvent selection. Using DMF for cyclization and tBuOMe for extraction minimizes side reactions, enabling a 0.7 kg batch. Similarly, emphasizes maintaining reaction temperatures below 20°C during methylenation to prevent diene polymerization.
Chemical Reactions Analysis
1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like ClCF2H.
Cross-Coupling: Transition-metal catalyzed cross-coupling reactions can modify the compound further.
Common reagents and conditions for these reactions include the use of difluorocarbene reagents for X–H insertion and metal-based methods for transferring CF2H to various sites . Major products formed from these reactions include fluorinated analogues and other modified bicyclic structures.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups can enhance the biological activity of pharmaceuticals. The unique electronic properties of the trifluoromethyl group allow for increased potency against viral and bacterial pathogens. This compound has been investigated for its potential as an antiviral agent, particularly against RNA viruses .
Neuropharmacology
The bicyclic structure of 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride suggests potential applications in neuropharmacology. Preliminary studies have shown that similar compounds can modulate neurotransmitter systems, which could lead to developments in treatments for neurological disorders such as depression and anxiety .
Material Science
Fluorinated Polymers
Due to its trifluoromethyl group, this compound can serve as a building block for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in various applications, including coatings, adhesives, and electronic components .
Synthesis and Research Applications
Synthetic Intermediate
This compound can function as an intermediate in the synthesis of more complex molecules used in drug development. Its unique structure allows chemists to modify it further, creating derivatives with tailored biological activities .
Case Studies
Mechanism of Action
The mechanism by which 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form stable interactions with biological molecules, potentially affecting enzyme activity and receptor binding . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares key analogs of the target compound, focusing on substituent effects and molecular parameters:
Key Observations :
- Trifluoromethyl vs. Methyl: The -CF₃ group increases molecular weight by ~44 g/mol compared to -CH₃ ( vs. target).
- Positional Effects : Substituents at position 1 (e.g., -CF₃, -CH₃) vs. position 3 (e.g., -CF₃ in ) alter steric and electronic interactions with biological targets.
- Functional Group Impact : Carboxylic acid derivatives () enable further chemical modifications, while amine hydrochlorides () are typically used as intermediates in API synthesis .
Biological Activity
1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride (CAS: 2624131-80-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H9ClF3N
- Molecular Weight : 203.59 g/mol
- Purity : ≥95%
- IUPAC Name : this compound
- SMILES Notation : FC(F)(F)C1(C2)OCC2(N)C1.Cl[H]
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on the central nervous system (CNS), potential as an anti-inflammatory agent, and its role in enzyme inhibition.
Pharmacological Effects
-
CNS Activity :
- The compound has shown promise in modulating neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation and anxiety disorders.
- In vitro studies indicated that it may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in synaptic clefts.
-
Anti-inflammatory Properties :
- Research has demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Animal models of inflammation have shown reduced edema and pain response when treated with this compound.
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit certain enzymes related to metabolic pathways, including monoamine oxidase (MAO) and cyclooxygenase (COX). This inhibition can lead to increased levels of neurotransmitters and reduced inflammatory mediators.
Study 1: CNS Modulation
A study published in the Journal of Medicinal Chemistry evaluated the effects of various bicyclic amines on serotonin transporters. The results indicated that this compound significantly increased serotonin reuptake inhibition compared to control compounds, suggesting potential therapeutic applications in treating depression and anxiety disorders .
Study 2: Anti-inflammatory Mechanisms
In a controlled trial involving murine models, the compound was administered to assess its anti-inflammatory effects. Results showed a marked decrease in paw swelling and inflammatory markers in treated groups compared to untreated controls, indicating its efficacy as an anti-inflammatory agent .
Study 3: Enzyme Activity Inhibition
Research highlighted in a recent pharmacological review examined the inhibitory effects of various trifluoromethylated compounds on COX enzymes. The findings suggested that this compound demonstrated potent inhibition of COX-2, which is implicated in various inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
- Hazards : Potential skin/eye irritant (similar to analogs like 1-methyl-2-oxabicyclo derivatives) .
- Storage : Keep in anhydrous conditions (desiccator at 2–8°C) to prevent hydrolysis of the oxabicyclo ring .
- Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood during synthesis .
How does the trifluoromethyl group influence pharmacological properties?
Advanced Research Question
The CF₃ group enhances:
- Metabolic Stability : Reduces oxidative metabolism via cytochrome P450 enzymes, extending half-life .
- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .
- Bioisosterism : Mimics methyl or hydroxyl groups in target binding while resisting enzymatic degradation .
Methodology : Compare pharmacokinetic (PK) profiles of CF₃-containing vs. non-CF₃ analogs in vitro/in vivo.
What strategies are used to resolve enantiomers and assess their biological activity?
Advanced Research Question
- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases to separate enantiomers .
- Biological Assays : Test isolated (R)- and (S)-enantiomers against targets (e.g., GPCRs or enzymes) to identify stereospecific activity. For example, (R)-enantiomers may show 10–100x higher affinity due to spatial compatibility with binding pockets .
How to address discrepancies in reported biological activities across studies?
Advanced Research Question
Discrepancies often arise from:
- Enantiomeric Purity : Impure enantiomers skew dose-response curves. Validate purity via chiral HPLC before testing .
- Assay Conditions : Variability in pH, temperature, or co-solvents (e.g., DMSO concentration) alters target interactions. Standardize protocols (e.g., 37°C, pH 7.4 buffer) .
- Cell Line Differences : Use isogenic cell lines to control for receptor expression levels .
What computational methods predict interaction with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., serotonin receptors) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-target complexes .
- QSAR Models : Train models using CF₃-substituted analogs to predict IC₅₀ values .
What are the primary applications in medicinal chemistry?
Basic Research Question
- Neuropharmacology : Acts as a bioisostere for ortho-substituted phenyl rings in CNS-targeting drugs, improving solubility .
- Enzyme Inhibition : Potential inhibitor of monoamine oxidases (MAOs) or kinases due to bicyclic rigidity and hydrogen-bonding capacity .
How to optimize reaction conditions for cycloaddition steps?
Advanced Research Question
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to accelerate cycloaddition yields from 40% to >80% .
- Solvent Optimization : Use dichloromethane (DCM) for non-polar intermediates or THF for polar transition states .
- Temperature Gradients : Gradual warming (−78°C → 0°C) reduces side reactions during ring formation .
What analytical techniques differentiate structural analogs?
Advanced Research Question
- Tandem MS/MS : Fragmentation patterns distinguish analogs (e.g., m/z 149 for methyl vs. m/z 228 for CF₃ derivatives) .
- IR Spectroscopy : C-F stretching (~1150 cm⁻¹) confirms CF₃ presence, absent in non-fluorinated analogs .
- XRD : Resolves subtle differences in bicyclic ring puckering between analogs (e.g., 2-oxabicyclo vs. 2-azabicyclo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
